molecular formula C21H27NO B15127206 Trans-4-(dibenzylamino)-1-methyl-cyclohexanol

Trans-4-(dibenzylamino)-1-methyl-cyclohexanol

Cat. No.: B15127206
M. Wt: 309.4 g/mol
InChI Key: VUDCIAAEXANVNX-UHFFFAOYSA-N
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Description

Trans-4-(dibenzylamino)-1-methyl-cyclohexanol is an organic compound with the molecular formula C 21 H 27 NO and a molecular weight of 309.44 g/mol . It is provided with a minimum purity of 97% and is identified by CAS Number 177908-36-0 . This compound is a cyclohexanol derivative characterized by its trans-configuration and features a dibenzylamino group at the 4-position, which may influence its steric and electronic properties. Such structural features make it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel pharmacologically active molecules. It is often utilized as a building block in the exploration of new chemical entities and in structure-activity relationship (SAR) studies. This product is strictly for professional research, manufacturing, and industrial applications. It is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures, whether in human or veterinary medicine. This chemical is not for consumer or household use, and orders shipping to medical facilities or consumer residences are subject to cancellation . Please handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H27NO

Molecular Weight

309.4 g/mol

IUPAC Name

4-(dibenzylamino)-1-methylcyclohexan-1-ol

InChI

InChI=1S/C21H27NO/c1-21(23)14-12-20(13-15-21)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-11,20,23H,12-17H2,1H3

InChI Key

VUDCIAAEXANVNX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(dibenzylamino)-1-methyl-cyclohexanol typically involves the reaction of trans-4-aminocyclohexanol with benzyl bromide in the presence of a base such as cesium carbonate. The reaction is carried out in acetonitrile at room temperature for two days . The reaction can be represented as follows:

trans-4-aminocyclohexanol+benzyl bromideCs2CO3,CH3CNThis compound\text{trans-4-aminocyclohexanol} + \text{benzyl bromide} \xrightarrow{\text{Cs}_2\text{CO}_3, \text{CH}_3\text{CN}} \text{this compound} trans-4-aminocyclohexanol+benzyl bromideCs2​CO3​,CH3​CN​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Stereochemical Confirmation

The stereochemistry of trans-9 was unequivocally assigned via X-ray crystallography (Fig. 4 in ). The methyl group adopts an equatorial position, while the dibenzylamino group is axial. This contrasts with the cis-isomer, where both substituents are equatorial .

NMR Analysis :

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.37 (4H, d, J = 7.2 Hz), 3.62 (4H, s), 3.54 (1H, tt, J = 10.9, 4.3 Hz), 1.12–1.30 (2H, m) .

  • ¹³C NMR (CDCl₃, 100 MHz): δ 139.9 (quat C), 128.9 (CH), 72.4 (CH), 53.9 (CH₂), 26.0 (CH₂) .

(a) Trifluoromethylation

Replacing methylmagnesium chloride with Ruppert’s reagent (CF₃SiMe₃) and TBAF introduces a trifluoromethyl group, yielding trans-4-dibenzylamino-1-trifluoromethylcyclohexanol (15) as the major product (9:1 diastereomer ratio) . The axial CF₃ group in trans-15 was confirmed by ¹⁹F NMR and X-ray analysis .

Comparative Reaction Behavior

  • Nucleophile Chelation : Methyl Grignard addition to ketone 24 proceeds via chelation to the carbonyl oxygen and secondary amine, favoring equatorial methyl group delivery .

  • Solvent Effects : THF promotes higher diastereoselectivity (70:30 cis:trans) compared to DCM (60:40) .

Table 1: Spectral Data for trans-9

ParameterValue
Molecular FormulaC₂₁H₂₇NO
Molecular Weight309.44 g/mol
¹H NMR (CDCl₃)δ 7.37 (4H, d), 3.62 (4H, s), etc.
¹³C NMR (CDCl₃)δ 139.9, 128.9, 72.4, 53.9, 26.0
HRMSCalculated: 309.2092; Found: 309.2090

Table 2: Reaction Optimization

ParameterOptimal ConditionYield Impact
Temperature (Grignard)−78°C → rt↑ Diastereoselectivity
Nucleophile (MeMgCl vs. MeLi)MeMgCl↑ trans-9 proportion
Silica ChromatographyHexane/EtOAcEffective separation

Scientific Research Applications

Trans-4-(dibenzylamino)-1-methyl-cyclohexanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-4-(dibenzylamino)-1-methyl-cyclohexanol involves its interaction with specific molecular targets. The dibenzylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Trans-4-(dibenzylamino)-1-methyl-cyclohexanol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Biological Activity

Trans-4-(dibenzylamino)-1-methyl-cyclohexanol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, biological mechanisms, and the implications of its activity based on various studies.

This compound is characterized by its unique cyclohexanol structure combined with a dibenzylamino group. The synthesis of this compound involves several steps, typically starting from simpler cyclohexanol derivatives and employing techniques such as NMR spectroscopy and X-ray crystallography to confirm the stereochemistry of the final product .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is likely to engage in mechanisms such as:

  • Receptor Binding : It may bind to specific receptors influencing cellular signaling pathways.
  • Enzyme Modulation : The compound could act as an inhibitor or activator of certain enzymes, thereby altering metabolic pathways.
  • Membrane Interaction : Its hydrophobic nature allows it to disrupt membrane integrity, impacting cell viability.

Pharmacological Applications

Research indicates that this compound exhibits potential as a dual-action agent, particularly as a β2 adrenergic agonist and an M3 muscarinic antagonist. This duality suggests applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) by promoting bronchodilation while also modulating parasympathetic activity .

Case Study 1: Antifungal Activity

A comparative study on cycloheximides highlighted the antifungal properties of related compounds. While this compound was not directly tested, its structural analogs showed significant antifungal activity against various fungi, suggesting that similar mechanisms may be applicable .

Case Study 2: Phytotoxicity

Research into related cyclohexanols demonstrated phytotoxic effects, indicating that compounds with similar structures could affect plant growth. This raises questions about the environmental impact of this compound if used in agricultural settings .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:

  • Absorption : The compound's lipophilicity may enhance absorption through biological membranes.
  • Distribution : Its ability to cross cellular barriers can lead to varied distribution within tissues.
  • Metabolism : Investigating metabolic pathways will provide insights into its efficacy and safety profile.

Summary Table of Biological Activities

Activity TypeDescriptionEvidence Source
Receptor BindingPotential β2 agonist and M3 antagonist activityPatent
Antifungal ActivityRelated compounds show significant antifungal effectsComparative Study
PhytotoxicityStructural analogs exhibit phytotoxic propertiesResearch on Cycloheximides
Enzyme ModulationPossible inhibition or activation of metabolic enzymesGeneral Mechanism

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